JGB1741

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. 沉默信息调节因子 1 (Sirtuin 1) 是沉默信息调节因子蛋白家族的成员,该家族参与调节细胞过程,如衰老、转录和细胞凋亡。

作用机制

JGB1741 通过抑制沉默信息调节因子 1 的活性发挥其作用。这种抑制导致 p53(一种肿瘤抑制蛋白)的乙酰化水平升高。 乙酰化的 p53 然后通过调节 Bax/Bcl2 比率、细胞色素 c 释放和 PARP 裂解来促进癌细胞凋亡 . 所涉及的分子靶点和途径包括 p53 信号通路和内在凋亡通路 .

生化分析

Biochemical Properties

JGB1741 interacts with the sirtuins (SIRTs), a family of NAD±dependent histone deacetylases involved in gene regulation . It shows relatively weak inhibition for SIRT2 and SIRT3 . The nature of these interactions involves the inhibition of SIRT1, which has implications for longevity, cancer, gene regulation, energy homeostasis, and apoptosis .

Cellular Effects

This compound has been shown to inhibit the proliferation of human metastatic breast cancer cells, MDA-MB 231 . It dose-dependently increases p53 acetylation and p53-mediated apoptosis in these cells . This suggests that this compound influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the sirtuins . It inhibits SIRT1, leading to increased acetylation of p53, a protein that plays a crucial role in preventing cancer formation .

Temporal Effects in Laboratory Settings

It has been shown to have a potent inhibitory effect on the proliferation of MDA-MB 231 cells, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Given its role as a SIRT1 inhibitor, it likely interacts with enzymes and cofactors involved in the NAD±dependent histone deacetylation pathway .

Transport and Distribution

Given its molecular structure and its interactions with SIRT1, it is likely that it can readily cross cell membranes .

Subcellular Localization

Given its role as a SIRT1 inhibitor, it is likely that it localizes to the nucleus where SIRT1 is known to exert its effects .

准备方法

合成路线和反应条件

JGB1741 的合成涉及多个步骤,从市售原料开始反应条件通常包括使用有机溶剂,例如二甲基亚砜 (DMSO) 和二甲基甲酰胺 (DMF),以及钯碳 (Pd/C) 和氢化钠 (NaH) 等催化剂和试剂 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。这包括控制温度、压力和反应时间。 最终产品使用重结晶和色谱等技术进行纯化 .

化学反应分析

反应类型

JGB1741 经历各种化学反应,包括:

氧化: this compound 可以被氧化形成相应的亚砜和砜。

还原: 还原反应可以将 this compound 转化为其相应的硫醇衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和间氯过氧苯甲酸 (m-CPBA)。

还原: 使用诸如氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。

形成的主要产物

氧化: 亚砜和砜。

还原: 硫醇衍生物。

取代: 各种取代的苯并[b]噻吩衍生物.

科学研究应用

JGB1741 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究沉默信息调节因子 1 的抑制及其对细胞过程的影响。

生物学: 研究其在调节细胞凋亡和细胞周期调控中的作用。

医学: 由于其诱导癌细胞凋亡的能力,被探索为一种潜在的乳腺癌治疗剂。

相似化合物的比较

类似化合物

Tenovin-6: 另一种沉默信息调节因子 1 抑制剂,具有不同的化学结构,但具有相似的生物活性。

SRT1460: 沉默信息调节因子 1 激活剂,与 JGB1741 的抑制作用形成对比。

Inauhzin: 一种抑制沉默信息调节因子 1 的小分子,在癌症研究中显示出潜力.

This compound 的独特性

This compound 的独特性在于它对沉默信息调节因子 1 的高选择性,优于其他沉默信息调节因子家族成员,例如沉默信息调节因子 2 和沉默信息调节因子 3。 这种选择性使其成为研究沉默信息调节因子 1 在细胞过程中的特定作用以及其作为癌症研究中治疗靶点的潜力的宝贵工具 .

属性

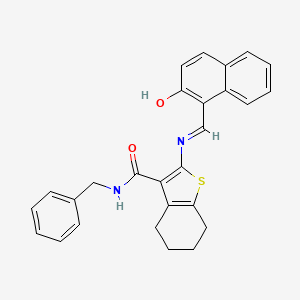

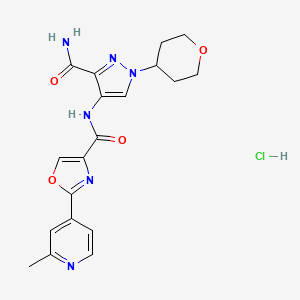

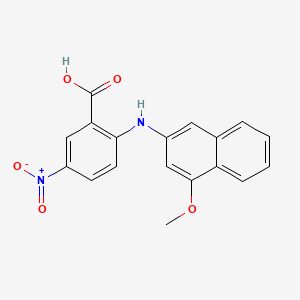

IUPAC Name |

N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTIXRJWHKMWCH-STBIYBPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research highlights sesamin's potential to promote neurite outgrowth, particularly in the presence of insufficient nerve growth factor (NGF). How does JGB1741 contribute to understanding sesamin's mechanism of action?

A1: The study demonstrates that sesamin increases SIRT1 protein levels, a crucial regulator of neurogenesis []. To investigate whether SIRT1 activity is directly involved in sesamin's neuritogenic effects, researchers employed this compound, a specific SIRT1 inhibitor. By blocking SIRT1 activity with this compound, the researchers observed a significant reduction in sesamin's ability to promote neurite outgrowth. This finding suggests that sesamin's positive impact on neurogenesis is, at least in part, mediated through SIRT1 modulation. Essentially, this compound served as a critical tool to confirm the involvement of the SIRT1 pathway in sesamin's mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B560317.png)

![N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B560324.png)

![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)

![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B560332.png)

![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)